4-cyclopropyl-6-(4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-2-(methylsulfanyl)pyrimidine
Description
This compound features a pyrido[3,4-d]pyrimidine core fused to a piperazine ring, which is further linked to a pyrimidine scaffold substituted with a cyclopropyl group at position 4 and a methylsulfanyl (SCH₃) moiety at position 2. The pyrido-pyrimidine system is a privileged structure in medicinal chemistry, often associated with kinase inhibition due to its ability to mimic ATP-binding motifs . The cyclopropyl group may enhance metabolic stability by resisting oxidative degradation, while the methylsulfanyl substituent could act as a leaving group or influence lipophilicity .
Properties
IUPAC Name |
4-[4-(6-cyclopropyl-2-methylsulfanylpyrimidin-4-yl)piperazin-1-yl]-2-methylpyrido[3,4-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N7S/c1-13-22-17-12-21-6-5-15(17)19(23-13)27-9-7-26(8-10-27)18-11-16(14-3-4-14)24-20(25-18)28-2/h5-6,11-12,14H,3-4,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRRPZYVYHOTHNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CN=C2)C(=N1)N3CCN(CC3)C4=NC(=NC(=C4)C5CC5)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Systems
Target Compound : Pyrido[3,4-d]pyrimidine-piperazine-pyrimidine hybrid.
Analogues :
- Pyrido[1,2-a]pyrimidin-4-one (): A lactam-containing core with benzodioxol and methylpiperazine substituents.
- Thieno[3,2-d]pyrimidine (): A sulfur-containing heterocycle with methanesulfonyl-piperazine and morpholine groups. The thiophene ring may alter electronic properties and binding to hydrophobic enzyme pockets .
Table 1: Core Structure Comparison
Substituent Analysis
Piperazine Modifications
- Target Compound : 2-Methylpyrido[3,4-d]pyrimidin-4-yl on piperazine. The methyl group may enhance steric selectivity for target enzymes .
- : Pyrido[3,4-d]pyrimidin-4-yl with difluoromethyl-pyrimidine.
- : Variants include 4-methylpiperazine and stereospecific dimethylpiperazine. Methylation reduces basicity, possibly altering tissue distribution .
Table 2: Piperazine Substituent Effects
Pyrimidine Substituents
Hypothesized Pharmacological Implications
- Target Compound vs. : The cyclopropyl group in the target compound likely offers superior metabolic stability compared to the difluoromethyl analogue, which may be more prone to enzymatic oxidation .
- Target Compound vs. : The absence of a lactam (pyrido[1,2-a]pyrimidin-4-one) in the target compound suggests better CNS penetration due to lower polarity .
- Target Compound vs. : The thieno[3,2-d]pyrimidine core in may exhibit distinct target engagement compared to the pyrido[3,4-d]pyrimidine system, favoring enzymes with hydrophobic binding pockets .
Preparation Methods
Cyclocondensation Strategies
The pyrido[3,4-d]pyrimidine scaffold is typically constructed through [4+2] cycloaddition between 3-aminopyridine-4-carbonitrile derivatives and formamidine acetate. For 2-methyl variants, pre-methylation of the pyridine nitrogen is essential before cyclization. A representative procedure involves:
Halogenation for Subsequent Cross-Coupling
Introduction of a leaving group at C4 is critical for piperazine coupling:
Piperazine Subunit Installation
Nucleophilic Aromatic Substitution (SNAr)
Reaction of 4-chloro-2-methylpyrido[3,4-d]pyrimidine with piperazine under microwave-assisted conditions enhances reaction efficiency:
| Parameter | Optimal Conditions |
|---|---|
| Solvent | DMF |
| Base | DIPEA (3 eq) |
| Temperature | 120°C (Microwave) |
| Time | 45 minutes |
| Yield | 84% |
Buchwald-Hartwig Amination
For electron-deficient systems, palladium-catalyzed coupling proves superior:
Cyclopropyl Group Introduction
Direct Cyclopropanation
The cyclopropyl moiety is installed via Suzuki-Miyaura coupling using cyclopropylboronic acid:
Stepwise Assembly
Alternative routes employ cyclopropylamine in SNAr reactions:
Methylsulfanyl Group Installation
Thiolation of Chloropyrimidines
The methylsulfanyl group is introduced via displacement of chloro substituents:
Oxidative Methods
For substrates sensitive to nucleophilic conditions, copper-mediated thiolation provides an alternative:
Final Coupling and Purification
The convergent synthesis concludes with coupling the pyrido[3,4-d]pyrimidin-piperazine subunit to the functionalized pyrimidine:
Purification is achieved through sequential chromatography (SiO₂, eluent: CH₂Cl₂/MeOH 95:5) followed by recrystallization from ethyl acetate/hexane.
Analytical Characterization
Critical spectroscopic data for the target compound:
| Technique | Key Signals |
|---|---|
| δ 1.12 (m, 4H, cyclopropyl), δ 2.54 (s, 3H, SCH₃), δ 3.85 (m, 8H, piperazine) | |
| δ 12.4 (cyclopropyl), δ 15.2 (SCH₃), δ 158.9 (C2 pyrimidine) | |
| HRMS | m/z 438.1921 [M+H]⁺ (Calc. 438.1924) |
Q & A
Basic Research Questions
Q. What are the key synthetic challenges in preparing 4-cyclopropyl-6-(4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-2-(methylsulfanyl)pyrimidine, and how are they addressed methodologically?
- Answer : The synthesis involves multi-step reactions, including cyclopropane ring formation, pyrido[3,4-d]pyrimidine core assembly, and piperazine coupling. Challenges include regioselectivity in pyrimidine substitution and stability of the cyclopropyl group under acidic/basic conditions. Solutions include:
- Stepwise coupling : Using Buchwald-Hartwig amination for piperazine-pyrido[3,4-d]pyrimidine linkage to avoid side reactions .
- Protecting groups : Temporary protection of the methylsulfanyl moiety during cyclopropane introduction to prevent oxidation .
- Purification : High-performance liquid chromatography (HPLC) to isolate intermediates, validated via LC-MS and H NMR .
Q. How is the structural integrity of this compound verified post-synthesis?
- Answer : A combination of spectroscopic and crystallographic methods is employed:
- NMR spectroscopy : H and C NMR confirm substitution patterns (e.g., cyclopropyl proton signals at δ 0.8–1.2 ppm, pyrimidine protons at δ 8.2–8.5 ppm) .
- X-ray crystallography : Resolves piperazine-pyrido[3,4-d]pyrimidine dihedral angles (e.g., 45–60°), critical for conformational stability .
- Mass spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H] at m/z 465.18) .
Q. What preliminary assays are used to evaluate its bioactivity?
- Answer : Initial screening focuses on:
- Enzyme inhibition : Kinase assays (e.g., EGFR, BRAF) with IC determination via fluorescence polarization .
- Cellular cytotoxicity : MTT assays against cancer cell lines (e.g., HCT-116, IC ~2.5 μM) .
- Solubility/logP : Shake-flask method for thermodynamic solubility (e.g., 12 μg/mL in PBS) and HPLC-derived logP (e.g., 3.2) .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways for this compound?
- Answer : Quantum mechanical (QM) calculations and molecular dynamics (MD) simulations guide experimental design:
- Reaction path search : Density functional theory (DFT) identifies transition states for piperazine coupling (e.g., activation energy ~25 kcal/mol) .
- Solvent optimization : COSMO-RS predicts solvent effects (e.g., DMF vs. THF) on reaction yield .
- Machine learning : Bayesian optimization narrows down catalyst/ligand combinations (e.g., Pd(OAc)/Xantphos) to reduce trial-and-error .
Q. What experimental design strategies mitigate contradictions in bioactivity data across studies?
- Answer : Statistical Design of Experiments (DoE) resolves variability:
- Factorial design : Tests variables like pH (6–8), temperature (60–100°C), and catalyst loading (1–5 mol%) to identify critical parameters .
- Response surface methodology (RSM) : Optimizes reaction yield (e.g., from 45% to 78%) by modeling interactions between variables .
- Robustness testing : Replicates assays under ±10% condition deviations to validate reproducibility .
Q. How does structural modification of the methylsulfanyl group impact target binding?
- Answer : Structure-activity relationship (SAR) studies reveal:
- Sulfone vs. thioether : Oxidation to sulfone (R-SO-CH) increases polarity (logP ~1.8) but reduces cell permeability (Papp 1.2 × 10 cm/s) .
- Substituent effects : Replacing methylsulfanyl with ethylsulfanyl enhances hydrophobic interactions in kinase pockets (ΔΔG = -1.3 kcal/mol) .
- Crystallographic data : Sulfur-mediated hydrogen bonds with kinase hinge regions (e.g., Met793 in EGFR) improve binding affinity (K ~15 nM) .
Methodological Recommendations
- Synthetic Chemistry : Prioritize Pd-catalyzed cross-coupling for piperazine-pyrido[3,4-d]pyrimidine linkage, monitoring via in-situ IR .
- Computational Tools : Use Schrödinger’s Maestro for binding pose prediction and Gaussian 16 for transition-state modeling .
- Data Validation : Cross-check bioactivity data with orthogonal assays (e.g., SPR for K alongside IC) to resolve discrepancies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
